BenchChemオンラインストアへようこそ!

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Target engagement Protein-protein interaction disruption ABL regulation

The compound (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic small molecule (MF: C₁₆H₁₇F₂N₃OS, MW: 337.39) belonging to the acyl piperidine carboxamide class, incorporating a 3,4-difluorobenzoyl moiety and a 5-ethyl-1,3,4-thiadiazole heterocycle connected via a piperidine bridge. Its IUPAC name is 1-(3,4-difluorobenzoyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, and it is cataloged as a research-grade biochemical for specialized mechanistic studies.

Molecular Formula C16H17F2N3OS
Molecular Weight 337.39
CAS No. 1170566-34-3
Cat. No. B2695218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1170566-34-3
Molecular FormulaC16H17F2N3OS
Molecular Weight337.39
Structural Identifiers
SMILESCCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3
InChIKeyVLQHPSWDHYHTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1170566-34-3): Chemical Identity and Sourcing Baseline


The compound (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic small molecule (MF: C₁₆H₁₇F₂N₃OS, MW: 337.39) belonging to the acyl piperidine carboxamide class, incorporating a 3,4-difluorobenzoyl moiety and a 5-ethyl-1,3,4-thiadiazole heterocycle connected via a piperidine bridge [1]. Its IUPAC name is 1-(3,4-difluorobenzoyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, and it is cataloged as a research-grade biochemical for specialized mechanistic studies [2].

Why General-Purpose Thiadiazole or Piperidine Derivatives Cannot Substitute for CAS 1170566-34-3 in ABL-RIN1 Interaction Studies


Substitution of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone with superficially similar thiadiazole-piperidine hybrids or generic kinase inhibitors cannot replicate its reported mechanism of action. Evidence from a high-throughput screen identified this compound as part of a cluster of five hits (one thiadiazole, four acyl piperidine amides) that reduce BCR-ABL1 kinase activity by blocking the positive regulatory interaction with RIN1, rather than through direct ATP-competitive ABL catalytic inhibition [1]. Positional isomers of the acyl piperidine scaffold were tested and found inactive, demonstrating that a precise, elongated molecular geometry is required for activity [1]. Therefore, arbitrary replacement with off-the-shelf analogs lacking this specific substitution pattern carries a high risk of losing the non-canonical allosteric mechanism entirely.

Quantitative Differentiation Guide for (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Evidence from ABL-RIN1 Disruption Assays


Allosteric ABL-RIN1 Disruption vs. Direct BCR-ABL Kinase Inhibition in a TR-FRET Assay

In a time-resolved FRET (TR-FRET) assay designed to detect disruption of the ABL::RIN1 complex, the target compound was one of 21 prioritized hits with an IC₅₀ < 12 µM and maximal inhibition exceeding 60% [1]. The mechanism is fundamentally distinct from ATP-competitive inhibitors like imatinib or dasatinib, which directly target the ABL kinase domain; in contrast, this compound lowers kinase activity by interfering with a positive regulatory protein-protein interaction [1]. While specific IC₅₀ values for this exact compound were not discretely reported in a head-to-head format against other thiadiazole variants, the assay identified only five lead structures from 444,743 screened molecules, underscoring the rarity of this activity profile [1].

Target engagement Protein-protein interaction disruption ABL regulation

Cellular Activity in K562 CML Cells: p-MAPK1/3 Downregulation

In K562 chronic myelogenous leukemia cells, treatment with this compound resulted in decreased MAPK1/3 phosphorylation, a downstream biomarker of RIN1-dependent ABL signaling [1]. The level of inhibition across the five lead compounds ranged from 25% to 75%, with the thiadiazole-containing compound contributing to this range [1]. This biomarker modulation is functionally equivalent to the effect of imatinib in the same cell line, yet is achieved through an orthogonal mechanism [1].

Cellular pharmacology BCR-ABL signaling MAPK pathway

Structural Specificity: Positional Isomers of Acyl Piperidine Amides are Inactive

A crucial SAR observation from the screening campaign was that meta-substituted analogs in the central phenyl rings and 3-acyl piperidine analogues of the active acyl piperidine amide series were all inactive in the TR-FRET assay [1]. This strongly suggests that the para-substituted benzoyl geometry and the 4-piperidinyl-thiadiazole connectivity present in (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are required for activity [1].

Structure-activity relationship Isomer selectivity Scaffold validation

Chemotype Rarity: Hit Rate Among 444,743 Screened Compounds

The high-throughput screen of 444,743 compounds yielded only five lead compounds (one thiadiazole, four acyl piperidine amides) that met all triage criteria: IC₅₀ < 10 µM in the confirmatory TR-FRET assay, elimination of off-target inhibitors in counter-screening, and reduction of p-MAPK1/3 in K562 cells [1]. This represents a hit rate of approximately 0.0011%, placing the target compound's chemotype among the most stringently selected scaffolds for ABL-RIN1 disruption available in the public domain [1].

High-throughput screening Hit identification Lead discovery

Distinction from ATP-Competitive BCR-ABL Inhibitors: Kinase Panel Profile

The screening cascade specifically incorporated counter-screens to eliminate direct ABL catalytic inhibitors [1]. The lead compounds, including this thiadiazole derivative, were confirmed to not function as conventional ATP-competitive kinase inhibitors. This mechanistic distinction is critical because BCR-ABL resistance mutations (e.g., T315I) that abrogate imatinib, dasatinib, nilotinib, and bosutinib binding do not necessarily affect RIN1-mediated kinase activation [1]. While ponatinib addresses T315I via direct kinase inhibition, it does so through a different mechanism than RIN1-ABL disruption [1].

Selectivity profile Allosteric mechanism Kinase inhibitor differentiation

Optimal Research and Industrial Application Scenarios for (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Based on Validated Evidence


Investigating Non-Catalytic Regulation of BCR-ABL in CML Models

This compound is suited for academic and pharmaceutical research groups studying BCR-ABL regulation beyond ATP-competitive inhibition. Its validated activity in reducing p-MAPK1/3 in K562 cells via RIN1-ABL disruption [1] provides a chemical probe for dissecting scaffolding-dependent kinase activation mechanisms, distinct from the effects of imatinib or dasatinib.

Chemical Biology Studies of Protein-Protein Interaction (PPI) Inhibitors Targeting the ABL-RIN1 Interface

As one of only five publicly reported chemotypes capable of disrupting the RIN1::ABL interaction with cellular activity [1], this compound serves as a validated starting point for PPI inhibitor development. Its demonstrated structural stringency—where meta-substituted and 3-acyl isomers are inactive [1]—informs rational medicinal chemistry efforts around this scaffold.

Tool Compound for Kinase Inhibitor Resistance Research

The compound's orthogonal mechanism of action to ATP-competitive inhibitors [1] makes it a valuable tool for studies of BCR-ABL inhibitor resistance. It can be deployed to test whether targeting the scaffolding function of ABL—rather than its catalytic site—circumvents resistance conferred by kinase domain mutations such as T315I.

High-Content or Phenotypic Screening for Leukemia Cell Differentiation

The original screening study established that p-MAPK1/3 downregulation is required for imatinib-induced erythroid differentiation of K562 cells [1]. This compound can be employed in differentiation assays to probe whether non-catalytic ABL modulation triggers terminal maturation of CML cells, thereby supporting phenotypic drug discovery programs.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.